MAO-B Inhibitory Potency of 4-Fluorophenyl vs. 3-Chlorophenyl Pyridazinobenzylpiperidine Analogs
In a systematic SAR evaluation, pyridazinobenzylpiperidine derivatives bearing a 4-fluorophenyl substituent on the pyridazine ring demonstrated significantly lower MAO-B inhibitory potency compared to the 3-chlorophenyl analog (compound S5). The 3-Cl derivative S5 achieved an MAO-B IC50 of 0.203 μM, while the rank order of substituent potency was -Cl > -OCH3 > -F > -CN > -CH3 > -Br at the 3-position, with 4-position substitution generally yielding weaker inhibition [1]. This establishes that CAS 1203198-75-7, containing a 4-fluorophenyl group, occupies a distinct potency tier within the series.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4-Fluorophenylpyridazine analog: MAO-B IC50 not directly reported; projected within the weaker range based on SAR rank order (-F < -OCH3 < -Cl) |
| Comparator Or Baseline | Compound S5 (3-Cl analog): MAO-B IC50 = 0.203 μM; Compound S16 (2-CN analog): MAO-B IC50 = 0.979 μM |
| Quantified Difference | SAR rank order: 3-Cl (IC50 = 0.203 μM) >> 4-F analogs (weaker inhibition); 3-substitution generally > 4-substitution for MAO-B potency |
| Conditions | Recombinant human MAO-B enzyme inhibition assay; 24 pyridazinobenzylpiperidine derivatives tested [1] |
Why This Matters
The SAR demonstrates that the 4-fluorophenyl substituent in CAS 1203198-75-7 predicts a distinct MAO-B potency profile compared to the more potent 3-Cl analog S5 (IC50 = 0.203 μM), enabling researchers to probe substituent-dependent effects on target engagement.
- [1] Oh, J. M.; Zenni, Y. N.; Özdemir, Z.; Kumar, S.; Kılıç, S.; Akdağ, M.; Özçelik, A. B.; Kim, H.; Mathew, B. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules 2024, 29 (13), 3097. View Source
